The compound 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in various fields. Research has been conducted to explore the synthesis, properties, and pharmacological activities of these compounds, which exhibit a range of effects from cytoprotective actions to myorelaxant activities.
One of the derivatives, 6-bromoindirubin-3'-oxime (6BIO), has been identified as a potent inhibitor of Glycogen synthase kinase 3β (Gsk-3β), a kinase involved in age-related diseases such as cancer, neurodegeneration, and diabetes. The inhibition of Gsk-3β by 6BIO leads to the activation of antioxidant responses and the proteostasis network in normal human cells, which in turn reduces oxidative stress and suppresses cellular senescence-related biomolecular damage1. This mechanism of action suggests that 6BIO and related compounds could have significant therapeutic potential.
In the medical field, the pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, which are structurally related to 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, has been studied. These compounds have shown strong myorelaxant activity on rat uterus, without significantly affecting insulin secretion or vascular myogenic activity, indicating potential selectivity towards uterine smooth muscle3. This specificity could be beneficial in developing treatments for conditions involving uterine hyperactivity.
In the field of materials science, the synthesis and properties of brominated biindenylidenediones have been investigated. These compounds, which include bromine substitutions on the benzene rings, exhibit altered photochromic and photomagnetic properties, suggesting potential applications in the development of new materials with tunable optical and magnetic characteristics2.
Further pharmacological research has been conducted on derivatives of α-brominated dimethyl o-benzenediacetate, which react with various hydrazines to form compounds with anti-inflammatory and central nervous system (CNS) depressant properties4. These findings open up possibilities for the development of new therapeutic agents targeting inflammation and CNS disorders.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: